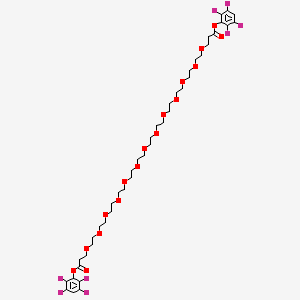

Bis-PEG13-TFP ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H58F8O17 |

|---|---|

Molecular Weight |

986.9 g/mol |

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C42H58F8O17/c43-31-29-32(44)38(48)41(37(31)47)66-35(51)1-3-53-5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-54-4-2-36(52)67-42-39(49)33(45)30-34(46)40(42)50/h29-30H,1-28H2 |

InChI Key |

XYYAKMABDVCZII-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Applications of Bis-PEG13-TFP Ester in High-Fidelity Protein Engineering

[1][2]

Executive Summary

In the landscape of bioconjugation, Bis-PEG13-TFP ester represents a significant evolution over traditional N-hydroxysuccinimide (NHS) chemistries.[1][2] This homobifunctional crosslinker combines the superior hydrolytic stability of 2,3,5,6-tetrafluorophenyl (TFP) esters with a long, hydrophilic 13-unit polyethylene glycol (PEG) spacer.[1][2]

For researchers in drug development and structural biology, this reagent solves two persistent failure modes in protein engineering: hydrophobic aggregation caused by aliphatic crosslinkers and low conjugation efficiency due to rapid NHS ester hydrolysis. This guide details the mechanistic advantages, specific applications, and a validated protocol for deploying this compound in complex biological systems.[1][2]

Part 1: Chemical Architecture & Mechanistic Advantage[2]

The TFP Advantage: Hydrolytic Stability

The primary limitation of NHS esters is their susceptibility to hydrolysis in aqueous buffers, often degrading before reacting with the target amine. TFP esters address this via the fluorine atoms on the leaving group.

-

Mechanism: The electron-withdrawing fluorine atoms activate the carbonyl group for nucleophilic attack by primary amines (Lysine ε-amines or N-terminal α-amines).[1][2]

-

Stability: TFP esters exhibit a half-life in aqueous solution at pH 7.5 that is significantly longer than NHS esters.[1][2] This allows for higher coupling yields and the ability to perform reactions at slightly higher pH (up to pH 8.5–9.0) where amine nucleophilicity is optimized, without rapid reagent degradation.[2]

The PEG13 Spacer: Solubility and Reach

-

Length: The 13-unit PEG spacer provides a crosslinking span of approximately 40–50 Å .[1] This is critical for capturing interactions between large protein complexes where binding interfaces are distant.[2]

-

Hydrophilicity: Unlike alkyl spacers (e.g., DSS, BS3), the PEG chain is highly hydrophilic.[2] This prevents the "hydrophobic collapse" of conjugated proteins and reduces the immunogenicity of the resulting construct—a vital feature for Antibody-Drug Conjugates (ADCs) and therapeutic proteins.

Chemical Structure & Reaction Scheme

The reagent consists of a PEG backbone terminated at both ends by TFP esters.[3] Formula: C₄₂H₅₈F₈O₁₇ Molecular Weight: ~986.9 Da[2][4]

Figure 1: Reaction mechanism of TFP ester-mediated amine conjugation.[1][2]

Part 2: Key Applications

Macro-Complex Stabilization (Cryo-EM & Structural Biology)

Bis-PEG13-TFP is ideal for "fixing" transient protein-protein interactions prior to structural analysis.[1][2]

-

Why: The long PEG spacer (approx. 50 Å) can span large gaps in dynamic complexes that shorter crosslinkers (like DSS, ~11 Å) miss.[2]

-

Benefit: The hydrophilicity ensures that the crosslinked complex remains soluble and does not aggregate on Cryo-EM grids.[1]

Antibody-Drug Conjugates (ADCs) & Bioconjugation

While often used as a heterobifunctional linker in ADCs, the homobifunctional Bis-PEG13-TFP is used to create Antibody-Antibody homodimers (bispecifics) or to conjugate multiple toxin payloads to a central scaffold.[1][2]

-

Benefit: TFP chemistry ensures high batch-to-batch reproducibility, a critical Critical Quality Attribute (CQA) in drug development.[1][2]

Surface Immobilization

Used to tether proteins to amine-coated surfaces (e.g., biosensors, nanoparticles).[1][2] The PEG spacer acts as a flexible tether, allowing the immobilized protein to retain its native conformation and activity, avoiding steric hindrance from the surface.

Part 3: Validated Experimental Protocol

Materials Preparation

-

Reagent: this compound (Store at -20°C, desiccated).

-

Solvent: Anhydrous DMSO or DMF (Molecular Sieve treated).[2][5][6]

-

Reaction Buffer: 100 mM Sodium Phosphate or HEPES, pH 7.5 – 8.0.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Step-by-Step Workflow

Step 1: Reagent Solubilization[2]

-

Equilibrate the Bis-PEG13-TFP vial to room temperature before opening to prevent condensation.[1][2]

-

Dissolve the reagent in anhydrous DMSO to a concentration of 25–50 mM .

Step 2: Reaction Setup

-

Prepare the protein sample at 1–5 mg/mL in Reaction Buffer.

-

Add the Bis-PEG13-TFP stock solution to the protein sample.[1][2]

-

Stoichiometry:

-

For Crosslinking (Intra/Inter): Use 10–20 fold molar excess of reagent over protein.

-

For Surface Conjugation: Use 20–50 fold molar excess .[2]

-

-

-

Mix gently (do not vortex vigorously) and incubate.

-

Conditions: 30–60 minutes at Room Temperature (20–25°C) OR 2–4 hours at 4°C.

-

Step 3: Quenching & Purification[2][5]

-

Add Quenching Buffer (Tris-HCl) to a final concentration of 50–100 mM.[1][2]

-

Incubate for 15 minutes at Room Temperature.

-

Purification: Remove excess reagent and byproduct (TFP-OH) via:

Protocol Visualization

Figure 2: Step-by-step experimental workflow for protein crosslinking.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield | Hydrolysis of TFP ester | Ensure DMSO is anhydrous; Check buffer pH (should be 7.5–8.0). |

| Interfering amines | Ensure buffer is free of Tris, Glycine, or BSA. | |

| Protein Precipitation | Over-crosslinking | Reduce molar excess of reagent (try 5x or 10x).[2] |

| High protein concentration | Dilute protein to <1 mg/mL to favor intra-molecular over inter-molecular crosslinking. | |

| Incomplete Crosslinking | pH too low | Increase pH to 8.0–8.5 to increase amine nucleophilicity (TFP is stable enough to handle this). |

Part 5: Decision Logic for Linker Selection

When should you choose Bis-PEG13-TFP over other common crosslinkers?

Figure 3: Decision matrix for selecting Bis-PEG13-TFP based on experimental constraints.

References

-

BroadPharm. "this compound Product Guide." BroadPharm Catalog, BP-26130.[1][2][4] Link

-

Vector Laboratories. "Bis-dPEG®25-TFP ester Technical Datasheet." Vector Labs.[2] Link

-

BenchChem. "An In-depth Technical Guide to TFP and NHS Ester Reactivity in Bioconjugation."[1][2] BenchChem Technical Support, 2025.[7] Link

-

Thermo Fisher Scientific. "Crosslinking Reagent Technical Handbook." Thermo Fisher Scientific.[2] Link

-

National Institutes of Health (NIH). "A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides."[1][2] PubMed Central.[2] Link

Sources

- 1. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]

- 2. medkoo.com [medkoo.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. This compound | BroadPharm [broadpharm.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Deep Dive: Optimizing Bioconjugation with Bis-PEG13-TFP vs. Bis-PEG13-PFP Esters

This technical guide provides a deep dive into the selection and optimization of Bis-PEG13-TFP and Bis-PEG13-PFP esters for bioconjugation.

Executive Summary

In the precise field of bioconjugation and PROTAC linker design, the choice between Tetrafluorophenyl (TFP) and Pentafluorophenyl (PFP) esters is often a critical determinant of yield and purity. While both moieties serve as superior alternatives to traditional N-hydroxysuccinimide (NHS) esters, they occupy distinct niches in the reactivity-stability spectrum.

-

Bis-PEG13-TFP is the Stability Specialist . It exhibits exceptional resistance to hydrolysis at elevated pH (pH > 7.5), making it the preferred choice for crosslinking large proteins or workflows requiring long incubation times in aqueous buffers.

-

Bis-PEG13-PFP is the Reactivity Specialist . It offers faster kinetics and higher reactivity, ideal for coupling to sterically hindered amines, synthesizing PROTAC intermediates in organic solvents, or rapid labeling protocols where speed is paramount.

This guide analyzes the mechanistic differences, provides quantitative comparisons, and details optimized protocols for deploying these reagents effectively.

Chemical Architecture & Mechanism

Both reagents share a common Bis-PEG13 backbone, a homobifunctional polyethylene glycol spacer containing 13 ethylene glycol units. This spacer provides:

-

Solubility: High water solubility, preventing aggregation of hydrophobic payloads (e.g., in ADC or PROTAC synthesis).

-

Flexibility: A spacer length of approximately 50–60 Å , allowing sufficient distance between conjugated biomolecules to maintain native conformation and function.

The divergence lies in the active ester leaving group :

| Feature | Bis-PEG13-TFP Ester | Bis-PEG13-PFP Ester |

| Leaving Group | 2,3,5,6-Tetrafluorophenol | 2,3,4,5,6-Pentafluorophenol |

| Fluorine Atoms | 4 | 5 |

| Electronic Effect | Strong Electron Withdrawing | Very Strong Electron Withdrawing |

| Leaving Group pKa | ~5.3 (Less Acidic) | ~5.5 (More Acidic)* |

| Primary Advantage | Hydrolytic Stability | Reaction Kinetics |

*Note: While pKa values are similar, the additional fluorine in PFP creates a more electron-deficient carbonyl carbon, increasing susceptibility to nucleophilic attack by both amines (desired) and water (undesired).

Reaction Mechanism: Aminolysis

Both esters react with primary amines (

Figure 1: General mechanism of aminolysis for fluorinated phenyl esters.

The Reactivity vs. Stability Trade-off

The core decision metric is the balance between aminolysis (reaction with target) and hydrolysis (reaction with water).

Hydrolytic Stability (TFP Wins)

Hydrolysis is the primary failure mode in aqueous bioconjugation. Water competes with the amine for the ester.

-

TFP Esters: Demonstrate superior stability, particularly at basic pH (pH 8.0–9.0). Studies indicate TFP esters can have a hydrolysis half-life (

) 10x longer than NHS esters and significantly longer than PFP esters in phosphate buffers [1]. -

Why it matters: In protein crosslinking (e.g., antibody-enzyme conjugates), the reaction is often slow due to steric bulk. TFP ensures the ester remains active long enough to find a lysine residue.

Reactivity Kinetics (PFP Wins)

-

PFP Esters: The five fluorine atoms create a highly electron-deficient ring, making the carbonyl carbon extremely electrophilic. This results in faster coupling rates.

-

Why it matters: In PROTAC synthesis or peptide coupling performed in organic solvents (DMF/DMSO), hydrolysis is negligible.[3] Here, PFP's higher reactivity drives the reaction to completion faster, often with higher yields for sterically hindered amines [2].

Comparative Data Summary

| Parameter | NHS Ester | Bis-PEG13-PFP | Bis-PEG13-TFP |

| Hydrolysis | ~10–20 mins | ~30–60 mins | > 2–4 hours |

| Reactivity towards Amines | Moderate | High | High (Slightly < PFP) |

| Optimal pH Range | 7.0 – 8.0 | 7.0 – 8.5 | 7.5 – 9.0 |

| Hydrophobicity | Low | High | Moderate/High |

| Best Use Case | Routine, cheap labeling | Fast coupling, Organic synthesis | Large protein crosslinking |

Application Scenarios & Selection Guide

Select the correct reagent based on your specific experimental constraints.

Scenario A: Protein-Protein Crosslinking (Aqueous)

Recommendation: Bis-PEG13-TFP

-

Reasoning: Crosslinking two macromolecules (e.g., IgG and HRP) is kinetically slow. You need a linker that survives in pH 7.5–8.0 buffer for hours. PFP may hydrolyze before the second amine conjugation occurs, leading to "dead" mono-conjugated byproducts.

Scenario B: PROTAC Linker Synthesis (Organic)

Recommendation: Bis-PEG13-PFP

-

Reasoning: These reactions typically occur in anhydrous DMF or DMSO with a base like DIPEA. Hydrolysis is not a concern. PFP's higher reactivity ensures efficient coupling to the often valuable E3 ligase ligand or Warhead, maximizing yield.

Scenario C: High pH Conjugation (pH > 8.5)

Recommendation: Bis-PEG13-TFP

-

Reasoning: Some proteins (e.g., certain antibodies) require higher pH to deprotonate lysine residues (

-amine pKa ~10.5). At pH 8.5+, NHS esters degrade in minutes. TFP remains stable enough to facilitate conjugation [3].[4]

Figure 2: Decision matrix for selecting between TFP and PFP esters.

Experimental Protocols

Protocol 1: Protein Crosslinking with Bis-PEG13-TFP

Objective: Conjugate Antibody A to Enzyme B.

-

Buffer Preparation: Use PBS (pH 7.5–8.0) or Borate Buffer (pH 8.5) .

-

Critical: Avoid amine-containing buffers (Tris, Glycine, Gly-Gly) as they will quench the ester immediately.[5]

-

-

Linker Solubilization: Dissolve Bis-PEG13-TFP in anhydrous DMSO or DMA to a concentration of 10–50 mM.

-

Activation (Step 1): Add 10–20 molar equivalents of TFP linker to Antibody A (1–5 mg/mL).

-

Incubation: Incubate for 30–60 minutes at Room Temperature (RT).

-

Insight: TFP's stability allows this longer incubation without significant hydrolysis loss.

-

-

Purification (Intermediate): Remove excess linker via Desalting Column (Zeba Spin or PD-10) equilibrated in conjugation buffer.

-

Conjugation (Step 2): Mix the activated Antibody A with Enzyme B (1–3 molar equivalents). Incubate overnight at 4°C or 2–4 hours at RT.

-

Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench any remaining active esters.

Protocol 2: Small Molecule/PROTAC Synthesis with Bis-PEG13-PFP

Objective: Link an amine-functionalized E3 ligand to the PEG spacer.

-

Solvent: Use anhydrous DMF or DCM .

-

Base: Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) at 2–3 molar equivalents relative to the amine.

-

Reaction: Add Bis-PEG13-PFP (1.0–1.1 equivalents) to the amine solution.

-

Monitoring: Stir at RT. Monitor via LC-MS .

-

Expectation: Reaction should reach completion rapidly (often < 30 mins) due to PFP's high reactivity.

-

-

Workup: Evaporate solvent or precipitate in cold ether.

Troubleshooting & Best Practices

| Issue | Probable Cause | Solution |

| Low Conjugation Yield | Hydrolysis of ester before reaction. | Switch from PFP to TFP . Increase pH to 8.0–8.5 to accelerate aminolysis over hydrolysis. |

| Precipitation | Linker hydrophobicity (despite PEG). | Ensure DMSO/DMF constitutes 5–10% of the final reaction volume. |

| "Dead" Linker | Moisture contamination in storage. | Store under argon/nitrogen at -20°C. Equilibrate to RT before opening the vial to prevent condensation. |

| Over-modification | Too high molar excess. | Reduce linker equivalents. TFP/PFP are more efficient than NHS; you may need less reagent than traditional protocols suggest. |

References

-

National Institutes of Health (NIH). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Available at: [Link] (Demonstrates TFP's superior stability at pH 10 vs NHS).

-

AxisPharm. PEG PFP Ester Reagents Protocol. Available at: [Link] (Protocols for PFP usage).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. broadpharm.com [broadpharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. confluore.com [confluore.com]

Optimizing PEG Linker Length for Antibody-Drug Conjugates: A Technical Guide

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs), the polyethylene glycol (PEG) linker is not merely a passive spacer; it is a critical modulator of pharmacokinetics (PK), solubility, and therapeutic index.[1][2][][4][5] Selecting the correct PEG chain length is a multi-parametric optimization problem. A linker that is too short (e.g., PEG2-4) often fails to mask the hydrophobicity of cytotoxic payloads, leading to aggregation and rapid hepatic clearance. Conversely, a linker that is too long (e.g., PEG24+) can introduce steric hindrance, reduce conjugation efficiency (Drug-to-Antibody Ratio, DAR), and trigger the Accelerated Blood Clearance (ABC) phenomenon via anti-PEG antibodies.

This guide provides a technical framework for selecting the optimal PEG linker length, moving beyond trial-and-error to a rational design strategy based on payload hydrophobicity and required hydrodynamic volume.[2]

Mechanistic Impact of PEG Chain Length[1][6][7][8][9][10]

The choice of PEG length—typically ranging from discrete PEG4 to PEG24 in ADCs—directly governs three critical biophysical properties: Hydrodynamic Shielding , Steric Interference , and Immunogenicity .

Solubility and the "Hydrophobic Shield"

Most cytotoxic payloads (e.g., PBD dimers, Maytansinoids, Auristatins) are highly hydrophobic. Without adequate shielding, these payloads induce the antibody to aggregate or undergo non-specific uptake by non-target tissues (off-target toxicity).

-

Short PEGs (< PEG8): Often insufficient to mask hydrophobic payloads. This results in high hydrophobicity of the ADC, leading to faster clearance by the Reticuloendothelial System (RES).

-

Medium/Long PEGs (PEG8 - PEG12): Generally considered the "Goldilocks" zone for hydrophobic payloads (e.g., MMAE). They provide a hydration shell that solubilizes the payload without excessive bulk.

-

Pendant vs. Linear: Recent data suggests that pendant PEG configurations (branched off the linker) offer superior shielding compared to linear extensions, allowing for shorter PEG chains (e.g., PEG12 pendant) to achieve stability comparable to longer linear chains (PEG24).[1]

Pharmacokinetics and Clearance[5]

-

Renal Clearance: The kidney filters molecules below ~60 kDa. While IgG (~150 kDa) is above this threshold, the effective hydrodynamic volume influences how easily the ADC interacts with clearance receptors. Longer PEGs increase this volume, extending circulation half-life (

).[2][5][6] -

The ABC Phenomenon: Paradoxically, very long PEG chains (or repetitive PEGylation) can trigger the production of anti-PEG IgM antibodies. Upon a second dose, these antibodies bind the PEGylated ADC, causing Accelerated Blood Clearance (ABC) and potential hypersensitivity reactions. This risk increases with chain length and repetition density.

Decision Framework: Rational Selection

Do not default to PEG4. Use the payload's physicochemical properties to dictate the linker length.

The Hydrophobicity Threshold

The primary driver for increasing PEG length is the LogP (partition coefficient) of the payload.

| Payload Hydrophobicity | Recommended PEG Length | Rationale |

| Low (LogP < 1) | PEG2 - PEG4 | Minimal shielding required. Short linkers reduce steric hindrance during conjugation.[4][7][8] |

| Moderate (LogP 1 - 3) | PEG4 - PEG8 | Standard range. Balances solubility with binding affinity. |

| High (LogP > 3) | PEG8 - PEG12 | Critical for preventing aggregation. PEG8 is often the minimum threshold for stability in MMAE ADCs. |

| Ultra-High (LogP > 5) | PEG12 - PEG24 (or Pendant) | Requires extensive hydration shell. Consider branched/pendant PEGs to avoid linear steric bulk. |

Visualization: Linker Selection Logic

Figure 1: Decision tree for selecting PEG linker length based on payload hydrophobicity and Drug-to-Antibody Ratio (DAR).

Experimental Protocol: The "Linker Ladder" Screening

To empirically validate the optimal length, perform a "Linker Ladder" screen. This protocol compares three discrete lengths (e.g., PEG4, PEG8, PEG12) using a standardized conjugation workflow.

Materials

-

Antibody: 10 mg mAb (IgG1), concentration > 5 mg/mL.

-

Linker-Payloads: SMCC-PEG(n)-Payload (where n=4, 8, 12).

-

Reducing Agent: TCEP or DTT (for cysteine conjugation) or NHS-chemistry reagents.

-

Column: HiLoad 16/600 Superdex 200 pg (SEC) and Butyl Sepharose (HIC).

Step-by-Step Workflow

Step 1: Conjugation (Small Scale)

-

Divide mAb into 3 aliquots (1 mg each).

-

React each aliquot with PEG4, PEG8, and PEG12 linkers respectively.

-

Note: Maintain identical molar equivalents (typically 5-10x excess) and reaction times (e.g., 60 min @ RT).

-

-

Quench reaction (e.g., with excess N-acetylcysteine).

Step 2: Purification & DAR Normalization

-

Remove excess free drug using a desalting column (PD-10).

-

Determine Drug-to-Antibody Ratio (DAR) via UV-Vis (if payload has distinct absorbance) or LC-MS (Q-TOF).

-

Critical: Ensure all three conjugates have similar DARs (within ± 0.5) to isolate the effect of PEG length.

-

Step 3: Hydrophobicity Characterization (HIC)

-

Inject 20 µg of each ADC onto a Hydrophobic Interaction Chromatography (HIC) column.

-

Elute with a linear gradient of Ammonium Sulfate (1.5M to 0M).

-

Analysis: Record the Retention Time (RT).

-

Interpretation: Shorter RT = More Hydrophilic. If PEG4 elutes significantly later than PEG8/12, the payload is exposed.

-

Step 4: Aggregation Analysis (SEC)

-

Analyze samples by Size Exclusion Chromatography (SEC).

-

Quantify % High Molecular Weight (HMW) species.

-

Pass Criteria: < 5% Aggregation.

-

Visualization: Screening Workflow

Figure 2: The "Linker Ladder" screening workflow to empirically determine the optimal PEG length.

Data Analysis & Comparative Metrics

When analyzing the results from the screening protocol, use the following reference metrics to interpret the data.

| Feature | PEG4 (Short) | PEG8 - PEG12 (Medium) | PEG24 (Long) |

| Solubility | Low.[9] Risk of precipitation with hydrophobic payloads. | High. Forms effective hydration shell.[5] | Very High. |

| Clearance Rate | Fast. (Rapid renal/hepatic clearance). | Moderate/Slow. Extended circulation. | Slow. |

| Immunogenicity | Low risk.[6][8] | Low/Moderate risk. | High risk (ABC phenomenon). |

| Conjugation Yield | High. Low steric hindrance.[4][6][7][8] | High. | Lower. Steric bulk hinders attachment. |

| Best Use Case | Hydrophilic payloads; Imaging agents.[8] | Hydrophobic payloads (MMAE, DM1). | Ultra-hydrophobic payloads; Surface masking. |

Case Study Insight

A study by Burke et al. (2017) demonstrated that for a glucuronide-MMAE linker, clearance rates in rats increased rapidly for conjugates with PEGs smaller than PEG8 .[10] Conversely, increasing length beyond PEG12 yielded diminishing returns on PK stability while increasing synthesis complexity.

References

-

PurePEG. (2025).[2][11] Common Pitfalls in PEG Linker Selection — and How to Avoid Them. Retrieved from

-

Burke, P. J., et al. (2017).[10] Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics. Retrieved from

-

Precise PEG. (2025). How to Choose the Right PEG Linker for Your Research and Applications. Retrieved from

-

Benchchem. (2025).[11] The Influence of PEG Chain Length on Bioconjugation Outcomes: A Comparative Guide. Retrieved from

-

BioInsights. (2025). Design and production of antibody PEG-conjugates for extended ocular retention. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. purepeg.com [purepeg.com]

- 4. precisepeg.com [precisepeg.com]

- 5. purepeg.com [purepeg.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Design and production of antibody PEG-conjugates for extended ocular retention [insights.bio]

Methodological & Application

Application Notes and Protocols for Conjugating Bis-PEG13-TFP Ester to Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the conjugation of Bis-PEG13-TFP ester to proteins. As a homobifunctional crosslinker, this compound offers a versatile tool for protein modification, enabling applications ranging from intramolecular stabilization to the formation of protein oligomers and antibody-drug conjugates. This document outlines the chemical principles of TFP ester chemistry, provides a detailed, step-by-step protocol for conjugation, and discusses methods for the purification and characterization of the resulting PEGylated proteins.

Introduction: The Advantages of this compound in Protein Bioconjugation

This compound is a homobifunctional crosslinking agent that features two tetrafluorophenyl (TFP) ester reactive groups at either end of a 13-unit polyethylene glycol (PEG) spacer.[1] This structure imparts several advantageous properties for protein modification. The PEG linker enhances the water solubility and biocompatibility of the target protein, which can lead to improved pharmacokinetic profiles and reduced immunogenicity in therapeutic applications.[2][3][4]

The TFP esters react efficiently with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[5][6] A key advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their enhanced stability in aqueous solutions, particularly their resistance to hydrolysis.[7][8][9] This allows for more flexible reaction conditions and a wider pH range, typically between 7 and 9.[5] The increased stability of TFP esters can lead to more efficient and reproducible conjugations.[5]

The homobifunctional nature of this compound allows for the crosslinking of proteins. Depending on the reaction conditions and the molar ratio of the crosslinker to the protein, this can result in intramolecular crosslinking (stabilizing the protein's structure) or intermolecular crosslinking (forming protein dimers or larger oligomers).

Chemical Principle of TFP Ester Conjugation

The conjugation of this compound to a protein occurs via a nucleophilic acyl substitution reaction. The unprotonated primary amine of a lysine residue or the N-terminus of the protein acts as a nucleophile, attacking the carbonyl carbon of the TFP ester. This leads to the formation of a stable amide bond and the release of tetrafluorophenol as a byproduct.[5]

Figure 1: Reaction scheme for the conjugation of a protein to this compound.

Materials and Reagents

Reagents

-

This compound (Store at -20°C with desiccant)[10]

-

Protein of interest

-

Reaction Buffer: Amine-free buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.5[11]

-

Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))[10]

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine[12][13]

-

Purification supplies (e.g., desalting columns, dialysis cassettes, chromatography columns)[11][]

Equipment

-

Reaction tubes

-

Magnetic stirrer and stir bars or rotator

-

Spectrophotometer or other analytical instrument for protein concentration determination

-

Equipment for purification (e.g., chromatography system)

-

Equipment for characterization (e.g., SDS-PAGE system, mass spectrometer)

Detailed Experimental Protocol

This protocol provides a general guideline for conjugating this compound to a protein. Optimal conditions may vary depending on the specific protein and the desired degree of PEGylation.

Preparation of Reagents

-

Protein Solution:

-

This compound Stock Solution:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[10]

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.[11] Do not prepare stock solutions for long-term storage as the TFP ester is susceptible to hydrolysis.[10]

-

Conjugation Reaction

The molar ratio of this compound to protein will determine the extent of PEGylation and the degree of crosslinking. A common starting point is a 5 to 20-fold molar excess of the TFP ester over the protein.[5]

-

Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring.[11]

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[12][15] Longer incubation times or higher temperatures can increase the degree of PEGylation but may also lead to more hydrolysis of the TFP ester.

-

The optimal reaction pH is typically between 7.2 and 8.5.[5] Higher pH increases the rate of both aminolysis and hydrolysis.

Figure 2: General workflow for protein conjugation with this compound.

Quenching the Reaction

To stop the conjugation reaction and consume any unreacted this compound, a quenching reagent with a primary amine is added.

-

Add the quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 20-50 mM.[12]

Purification of the PEGylated Protein

Purification is necessary to remove unreacted this compound, the quenching reagent, and any reaction byproducts. The choice of purification method will depend on the size of the protein and the properties of the conjugate.

-

Size Exclusion Chromatography (SEC) / Desalting Columns: Effective for removing small molecules from the larger protein conjugate.[][16]

-

Dialysis: A straightforward method for buffer exchange and removal of small molecule impurities.[17]

-

Ion Exchange Chromatography (IEX): Can be used to separate proteins based on charge differences, which may be altered upon PEGylation.[]

-

Hydrophobic Interaction Chromatography (HIC): Another option for separating the PEGylated protein from the unmodified protein.[]

-

Reverse Phase Chromatography (RP-HPLC): Often used for the analysis and purification of peptides and small proteins.[]

Characterization of the Protein-PEG Conjugate

After purification, it is essential to characterize the conjugate to determine the degree of PEGylation and confirm the integrity of the protein.

-

SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.[11]

-

Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached to each protein molecule. Techniques like MALDI-TOF or ESI-MS are commonly used.[18][19][20]

-

HPLC Analysis: Techniques such as SEC-HPLC or RP-HPLC can be used to assess the purity of the conjugate and separate different PEGylated species.[18]

Troubleshooting and Optimization

| Problem | Possible Cause | Recommendation |

| Low Conjugation Efficiency | - Inactive TFP ester due to hydrolysis. - Protein solution contains primary amines. - Incorrect pH of the reaction buffer. - Insufficient molar excess of TFP ester. | - Prepare fresh TFP ester stock solution. - Ensure the protein is in an amine-free buffer. - Optimize the reaction pH (7.2-8.5). - Increase the molar ratio of TFP ester to protein.[21] |

| Protein Aggregation | - High degree of intermolecular crosslinking. - Protein instability under reaction conditions. | - Reduce the molar ratio of TFP ester to protein. - Decrease the reaction time or temperature. - Add solubility-enhancing agents.[2] |

| High Polydispersity (Multiple PEGylated Species) | - Non-specific reaction with multiple lysine residues. | - Optimize the molar ratio and reaction time to favor mono-PEGylation.[4] - Consider site-specific conjugation strategies if a homogeneous product is required.[18] |

Conclusion

The conjugation of this compound to proteins is a robust and efficient method for protein modification. The enhanced stability of the TFP ester compared to NHS esters provides a wider experimental window, leading to more reproducible results. By carefully controlling the reaction conditions, researchers can achieve the desired degree of PEGylation and crosslinking for a variety of applications in research, diagnostics, and therapeutics.

References

-

ResearchGate. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides | Request PDF. [Link]

-

National Institutes of Health. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC. [Link]

-

National Institutes of Health. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC. [Link]

-

ResearchGate. Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. [Link]

-

Amazon Web Services. DBCO-PEG5-TFP Ester. [Link]

-

National Institutes of Health. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC. [Link]

-

National Institutes of Health. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC. [Link]

-

National Institutes of Health. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC. [Link]

-

Walsh Medical Media. Trends in Characterization of PEGylated Proteins by Mass Spectrometry. [Link]

-

ACS Publications. Modeling and Optimization of Protein PEGylation | Industrial & Engineering Chemistry Research. [Link]

-

ResearchGate. Best purification method of a PEGylated peptide?. [Link]

-

Lund University Publications. Optimization of a PEGylation process. [Link]

-

RSC Publishing. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. [Link]

- Google Patents.

-

YouTube. Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts (Full Program). [Link]

-

KGROUP. Quenching Reactive Substances. [Link]

-

IDOSI Publications. Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. [Link]

-

European Pharmaceutical Review. Protein PEGylation Process: An overview of chemistry. [Link]

-

The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

Sources

- 1. This compound | BroadPharm [broadpharm.com]

- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. precisepeg.com [precisepeg.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. researchgate.net [researchgate.net]

- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. walshmedicalmedia.com [walshmedicalmedia.com]

- 20. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 21. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Crosslinking Cell Surface Proteins with Bis-PEG13-TFP Ester

Authored by: A Senior Application Scientist

Introduction: Capturing the Dynamic Interactome at the Cell Surface

The plasma membrane is a bustling hub of molecular communication, where intricate protein-protein interactions govern a vast array of cellular processes, from signal transduction to cell adhesion. The transient and often weak nature of these interactions presents a significant challenge for their study. Chemical crosslinking provides a powerful approach to "freeze" these fleeting interactions, allowing for their capture and subsequent analysis.[1] Bis-PEG13-TFP ester is a homobifunctional crosslinking agent meticulously designed for the covalent stabilization of protein complexes on the surface of living cells.

This reagent possesses two key features that make it an exceptional tool for cell surface proteomics: a highly reactive 2,3,5,6-tetrafluorophenyl (TFP) ester at each end of a hydrophilic 13-unit polyethylene glycol (PEG) spacer.[2][3] The TFP esters readily and efficiently react with primary amines, such as the ε-amino group of lysine residues and the N-termini of proteins, to form stable amide bonds.[4][5] This effectively creates a covalent bridge between interacting proteins, providing a snapshot of the cellular interactome at a specific moment.

A significant advantage of TFP esters over the more commonly used N-hydroxysuccinimide (NHS) esters is their enhanced stability in aqueous environments.[6][7] TFP esters are less susceptible to spontaneous hydrolysis, especially at the neutral to slightly basic pH conditions optimal for amine labeling, leading to higher crosslinking efficiency and reproducibility.[8][9] The hydrophilic PEG linker further enhances the utility of this crosslinker by increasing its water solubility, minimizing non-specific hydrophobic interactions, and reducing the potential for aggregation of crosslinked complexes.[10][11] These properties make this compound an invaluable reagent for a range of applications, including the study of receptor dimerization and oligomerization, the characterization of transient protein interactions, and the preparation of samples for co-immunoprecipitation and mass spectrometry analysis.[12][13]

Chemical Reaction and Workflow

The fundamental principle of using this compound is the formation of stable amide bonds with primary amines on adjacent proteins. The workflow is a multi-step process that requires careful optimization to achieve the desired outcome.

Caption: A generalized workflow for crosslinking cell surface proteins using this compound.

Materials and Reagents

Essential Reagents:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HEPES-buffered saline (HBS), pH 8.0

-

Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Equipment:

-

Cell culture incubator

-

Centrifuge

-

Spectrophotometer

-

SDS-PAGE and Western blotting apparatus

-

Mass spectrometer (optional)

Experimental Protocols

Protocol 1: Crosslinking of Cell Surface Proteins on Suspension Cells

This protocol provides a general guideline for crosslinking proteins on cells grown in suspension. Optimization of crosslinker concentration and incubation time is crucial for each specific cell type and experimental goal.

1. Cell Preparation: a. Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C. b. Wash the cell pellet twice with ice-cold PBS (pH 7.4) to remove any amine-containing components from the culture medium.[14] c. Resuspend the cells in ice-cold HBS (pH 8.0) at a concentration of 1 x 10^7 cells/mL. A higher cell concentration can improve crosslinking efficiency.[14]

2. Crosslinker Preparation: a. Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.[15] Many crosslinking reagents are moisture-sensitive, so it is critical to use a dry solvent and prepare the stock solution fresh.[16] b. Further dilute the stock solution in ice-cold HBS (pH 8.0) to the desired working concentration.

3. Crosslinking Reaction: a. Add the diluted this compound to the cell suspension to achieve a final concentration typically in the range of 0.25 - 2 mM. It is recommended to perform a concentration titration to determine the optimal concentration for your specific application. b. Incubate the reaction on ice or at room temperature for 30 minutes to 2 hours. The optimal incubation time should be determined empirically.[17]

4. Quenching the Reaction: a. Stop the crosslinking reaction by adding the quenching buffer (1 M Tris-HCl, pH 8.0 or 1 M glycine) to a final concentration of 20-50 mM.[14][18] b. Incubate for 15 minutes at room temperature to ensure all unreacted TFP esters are quenched.[18]

5. Cell Lysis and Downstream Analysis: a. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cells once with ice-cold PBS to remove the quenching buffer and unreacted crosslinker. c. Lyse the cells using a suitable lysis buffer containing a protease inhibitor cocktail. d. The cell lysate is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.[1]

Protocol 2: Crosslinking of Cell Surface Proteins on Adherent Cells

This protocol is adapted for cells grown in a monolayer.

1. Cell Preparation: a. Grow cells to the desired confluency in culture plates. b. Gently wash the cells twice with ice-cold PBS (pH 7.4) to remove culture medium.

2. Crosslinking Reaction: a. Prepare the this compound working solution in HBS (pH 8.0) as described in Protocol 1. b. Add the crosslinker solution to the cells, ensuring the entire cell monolayer is covered. c. Incubate at room temperature for 30 minutes. Note that diffusion of the crosslinker is limited to the exposed surface of the cells.[14]

3. Quenching and Lysis: a. Aspirate the crosslinker solution and quench the reaction by adding the quenching buffer. Incubate for 15 minutes at room temperature. b. Wash the cells twice with ice-cold PBS. c. Add cell lysis buffer directly to the plate, and collect the lysate for further analysis.

Quantitative Data Summary

| Parameter | Recommended Range | Considerations |

| Crosslinker Concentration | 0.25 - 2 mM | Optimal concentration is cell type and protein dependent; empirical testing is necessary.[19] |

| Reaction pH | 7.2 - 8.5 | Higher pH increases the rate of both aminolysis and hydrolysis.[20] |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can slow the reaction and may be preferable for stabilizing transient interactions. |

| Incubation Time | 30 minutes - 2 hours | Longer incubation times may lead to increased crosslinking but also potential for non-specific interactions.[21] |

| Quenching Concentration | 20 - 100 mM | Sufficient concentration is needed to completely stop the reaction.[18] |

Downstream Analysis and Applications

The analysis of crosslinked samples can provide valuable insights into protein-protein interactions.

-

SDS-PAGE and Western Blotting: Crosslinking results in the formation of higher molecular weight complexes, which can be visualized as a shift in band migration on an SDS-PAGE gel.[1] Western blotting can then be used to identify the specific proteins involved in the complex.

-

Co-Immunoprecipitation (Co-IP): Crosslinking can stabilize weak or transient interactions, making them more amenable to detection by Co-IP.

-

Mass Spectrometry (MS): This is a powerful technique for identifying crosslinked peptides and mapping the interaction interfaces of proteins.[13][22]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Crosslinking Efficiency | Suboptimal crosslinker concentration. | Perform a titration of the crosslinker concentration.[16] |

| Presence of primary amines in the buffer. | Ensure all buffers are free of Tris, glycine, or other primary amines during the crosslinking step.[16] | |

| Hydrolysis of the TFP ester. | Prepare the crosslinker stock solution fresh in anhydrous solvent.[16] | |

| High Molecular Weight Aggregates | Over-crosslinking. | Reduce the crosslinker concentration or incubation time.[21] |

| No observable crosslinking | Target proteins do not interact or are not in close proximity. | Confirm protein expression and localization. Consider a different crosslinker with a longer spacer arm. |

| Insufficient reagent added. | Optimize the molar excess of the crosslinker to the protein.[16] |

Mechanism of Action: TFP Ester Reaction with Primary Amines

The crosslinking chemistry of this compound relies on the nucleophilic acyl substitution reaction between the TFP ester and a primary amine.

Caption: Reaction of this compound with primary amines on two proximal proteins.

References

-

Amerigo Scientific. (n.d.). Bis-PEG-TFP ester. Retrieved from [Link]

-

AWS. (n.d.). DBCO-PEG5-TFP Ester. Retrieved from [Link]

-

Oxford Academic. (2023). Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers. Briefings in Bioinformatics. Retrieved from [Link]

-

YouTube. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. PMC. Retrieved from [Link]

-

ACS Publications. (2009). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Langmuir. Retrieved from [Link]

-

ResearchGate. (n.d.). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrafluorophenyl esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Cross-linking mass spectrometry for mapping protein complex topologies in situ. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes. PMC. Retrieved from [Link]

-

YouTube. (2019). Crosslinking and Limited Proteolysis: Structural Mass Spectometry. Retrieved from [Link]

-

ScienceDirect. (2018). Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Do Not Waste Time—Ensure Success in Your Cross-Linking Mass Spectrometry Experiments before You Begin. Retrieved from [Link]

-

ResearchGate. (n.d.). Protein Conjugation, Cross-Linking, and PEGylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. PMC. Retrieved from [Link]

-

ACS Publications. (2022). Moving Protein PEGylation from an Art to a Data Science. Bioconjugate Chemistry. Retrieved from [Link]

-

Fenyo Lab. (n.d.). A Modular Cross-Linking Approach for Exploring Protein Interactions. Retrieved from [Link]

-

ResearchGate. (2020). A New Green Catalyst for Synthesis of bis-Macromonomers of Polyethylene Glycol (PEG). Retrieved from [Link]

-

The ASCO Post. (2026). Novel HER2-Targeted Bispecific Benefits Outcomes in Gastroesophageal Cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Verteporfin-loaded poly(ethylene glycol)-poly(beta-amino ester)- poly(ethylene glycol) triblock micelles for cancer therapy. PMC. Retrieved from [Link]

Sources

- 1. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. Bis-PEG-TFP ester - Amerigo Scientific [amerigoscientific.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. vectorlabs.com [vectorlabs.com]

- 16. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 19. Do Not Waste Time—Ensure Success in Your Cross-Linking Mass Spectrometry Experiments before You Begin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Optimization of TFP Ester Bioconjugation: Critical Buffer Formulation and Exchange Protocols

Abstract

The conjugation of fluorophores and haptens to biomolecules via Tetrafluorophenyl (TFP) esters represents a significant advancement over traditional N-hydroxysuccinimide (NHS) ester chemistry. TFP esters exhibit superior hydrolytic stability and higher reactivity toward primary amines, resulting in greater labeling efficiency and reproducibility.[1][2] However, the success of TFP labeling is strictly governed by the buffer environment. This guide provides an in-depth technical analysis of amine-free buffer preparation, the mechanistic rationale for buffer selection, and rigorous protocols for sample preparation to ensure optimal bioconjugation yields.

The Chemistry of Selectivity: Why Buffers Fail

To understand the necessity of amine-free buffers, one must analyze the reaction kinetics. TFP esters react with primary amines (

This reaction is a nucleophilic attack . If the buffer itself contains nucleophilic amines (e.g., Tris, Glycine), these small molecules will out-compete the target protein due to their higher mobility and often higher molar concentration. The result is a labeled buffer and an unlabeled protein.

Competitive Inhibition Mechanism

The following diagram illustrates the kinetic competition that occurs when an incorrect buffer is utilized.

Figure 1: Competitive inhibition pathway. Small molecule amines in buffers (Tris/Glycine) kinetically outcompete the target protein for the TFP ester, leading to experimental failure.

Buffer Selection Matrix

The ideal buffer for TFP ester labeling must be nucleophile-free and maintain a pH between 7.5 and 9.0. While TFP esters are more stable than NHS esters, they still hydrolyze over time; therefore, a slightly alkaline pH promotes the deprotonation of lysine amines (increasing nucleophilicity) without rapidly degrading the ester.

Table 1: Buffer Compatibility Guide

| Buffer System | Suitability | pH Range | Notes |

| Sodium Bicarbonate | Optimal | 8.3 – 9.0 | Promotes high efficiency. Best for robust proteins. |

| Sodium Borate | Excellent | 8.5 | High buffering capacity at optimal conjugation pH. |

| PBS (Phosphate) | Good | 7.2 – 7.5 | Standard physiological buffer. Reaction rate is slower than at pH 8.5 but safe for sensitive proteins. |

| HEPES | Compatible | 7.0 – 8.0 | Good alternative if phosphates must be avoided. |

| Tris (Tris-HCl) | FORBIDDEN | N/A | Contains primary amines.[1][2] Will completely quench the reaction. |

| Glycine | FORBIDDEN | N/A | Common quenching agent. Must be removed via dialysis.[4][5] |

| Imidazole | Avoid | N/A | Often found in His-tag elution buffers. Can interfere; remove prior to labeling. |

Protocol: Preparation of Amine-Free Labeling Buffers

This protocol outlines the preparation of the two most common buffers for TFP labeling: 0.1 M Sodium Bicarbonate (pH 8.3) for general use, and PBS (pH 7.4) for sensitive proteins.

Reagents Required[3][4][5][6][7][8][9][10][11][12]

-

Sodium Bicarbonate (

) - High Purity -

Sodium Phosphate Monobasic (

) -

Sodium Phosphate Dibasic (

) -

Sodium Chloride (

) -

Ultrapure Water (18.2 MΩ·cm)

-

0.22 µm Syringe Filter or Vacuum Filter Unit

Preparation of 0.1 M Sodium Bicarbonate (pH 8.3)

Ideal for maximizing labeling efficiency.

-

Weigh: Dissolve 8.4 g of Sodium Bicarbonate in 950 mL of ultrapure water.

-

Adjust pH: Place a calibrated pH probe into the solution. Slowly add 1N NaOH (to raise pH) or 1N HCl (to lower pH) until the solution reaches pH 8.3 .

-

Note: Do not over-shoot. TFP esters are stable up to pH 9.0, but pH > 9.0 can degrade some proteins.

-

-

Volume Adjustment: Add ultrapure water to a final volume of 1000 mL .

-

Sterilization: Filter through a 0.22 µm filter. Store at 4°C for up to 2 weeks.

-

Caution: Bicarbonate buffers can lose CO2 over time, causing pH drift. Check pH before every use.

-

Preparation of 1X PBS (pH 7.4)

Ideal for proteins sensitive to high pH.

-

Dissolve: In 800 mL of ultrapure water, dissolve:

-

8.0 g NaCl

-

0.2 g KCl

-

1.44 g

-

0.24 g

-

-

Adjust pH: Adjust to pH 7.4 using HCl.

-

Finalize: Bring volume to 1 L and filter sterilize.

Protocol: Pre-Labeling Sample Preparation (Buffer Exchange)

Most commercial antibodies and proteins are supplied in buffers containing Tris, Glycine, or BSA (carrier protein). These must be removed or exchanged before adding the TFP ester.

Workflow Visualization

Figure 2: Decision tree for buffer exchange. Spin columns are faster for small volumes; dialysis is preferred for dilute or large volume samples.

Method A: Spin Desalting Columns (Fastest)

Recommended for volumes 50 µL – 4 mL.

-

Equilibration: Place the spin column (e.g., Zeba™ or Bio-Gel P-6) in a collection tube. Centrifuge at 1,000 x g for 2 minutes to remove storage buffer.

-

Wash: Apply the prepared Amine-Free Buffer (from Section 4) to the column. Centrifuge again. Repeat this wash step 3 times to ensure the column is fully equilibrated to the new buffer.

-

Load: Carefully apply the protein sample to the center of the resin bed.

-

Elute: Centrifuge at 1,000 x g for 2 minutes. The flow-through contains the protein in the new amine-free buffer. The Tris/Glycine remains trapped in the resin.

Method B: Dialysis (Most Gentle)

Recommended for sensitive proteins or large volumes.

-

Hydrate: Pre-wet the dialysis cassette (e.g., Slide-A-Lyzer, 10K MWCO) in the Amine-Free Buffer for 2 minutes.

-

Inject: Load the protein sample into the cassette using a syringe.

-

Dialyze: Float the cassette in a beaker containing at least 200x the sample volume of Amine-Free Buffer. Stir gently at 4°C.

-

Exchange: Change the buffer after 2 hours, then again after 4 hours. Leave the final exchange overnight at 4°C.

Quality Control & Troubleshooting

Verification of Buffer Purity

Before committing expensive protein or TFP reagents, verify the buffer exchange:

-

Conductivity Check: If moving from a high-salt buffer to a standard PBS/Bicarbonate, conductivity should match the target buffer.

-

A280 Measurement: Ensure protein recovery is >80% post-exchange.

Common Issues

| Symptom | Probable Cause | Corrective Action |

| Low Labeling Efficiency (DOL < 1) | Buffer contamination (Tris/Glycine). | Re-dialyze sample rigorously. Ensure pH is > 7.[4][6]2. |

| Precipitation | Protein unstable at pH 8.3+. | Switch to PBS (pH 7.[4]4) or HEPES. TFP is reactive enough to work at neutral pH. |

| Over-labeling (Quenching) | Protein concentration too high or excess dye. | Titrate TFP ester down. Aim for 10-20 molar excess for antibodies. |

References

Sources

calculating molar excess of Bis-PEG13-TFP for conjugation

[8]

Pre-Protocol Considerations

Before calculating molar excess, ensure the following parameters are met. Failure here renders the calculation irrelevant.

-

Buffer Compatibility:

-

ALLOWED: PBS, HEPES, Bicarbonate/Carbonate (pH 7.5–8.0).

-

FORBIDDEN: Tris, Glycine, Imidazole, BSA, Gelatin. (These contain amines that will scavenge the crosslinker).

-

-

Protein Concentration:

-

High Concentration (> 5 mg/mL): Requires lower molar excess (5x–10x).

-

Low Concentration (< 1 mg/mL): Requires higher molar excess (20x–50x) to drive kinetics.

-

Molar Excess Calculation Protocol

This section provides the mathematical framework for determining the exact volume of crosslinker required.

Step 1: Calculate Moles of Protein

Step 2: Determine Excess Factor (F)

Select the Multiplier (

| Protein Conc. (mg/mL) | Recommended Excess Factor ( | Rationale |

| < 1.0 mg/mL | 20x - 50x | Kinetic driving force needed; hydrolysis competes more effectively. |

| 1.0 - 4.0 mg/mL | 10x - 20x | Standard range; balanced efficiency. |

| > 5.0 mg/mL | 5x - 10x | High collision frequency; excess leads to precipitation. |

Step 3: Calculate Moles of Bis-PEG13-TFP Needed

Step 4: Convert to Volume of Stock Solution

Bis-PEG13-TFP is viscous and hydrolytically sensitive; it must be dissolved in dry DMSO or DMAc to create a stock solution (typically 10 mM or 50 mM) immediately before use.

Detailed Experimental Protocol

Materials:

-

Target Protein (Buffer exchanged into PBS pH 7.5).

-

This compound (MW ~986.9 Da - Verify on specific lot CoA).

-

Anhydrous DMSO (Dimethyl sulfoxide).

-

Desalting Column (e.g., Zeba Spin or PD-10) or Dialysis Cassette.

Workflow Diagram

Step-by-Step Procedure:

-

Preparation:

-

Equilibrate protein sample to Room Temperature (RT).

-

Ensure protein is in PBS, pH 7.2–8.0. If in Tris, dialyze immediately.

-

-

Stock Solution Setup:

-

Weigh 1 mg of Bis-PEG13-TFP.[6]

-

Dissolve in anhydrous DMSO to make a 10 mM stock.

-

Calculation: For 1 mg (MW ~987), add ~101

DMSO. -

Note: Use immediately. Do not store dilute stocks.

-

-

Reaction Initiation:

-

Calculate the required volume of Linker Stock using the formulas in Section 4.

-

Add the calculated volume of Linker Stock to the protein solution.[7]

-

Critical: Add dropwise while gently vortexing or stirring to prevent local high concentrations which cause precipitation.

-

Final solvent (DMSO) concentration should be < 10% (v/v) to avoid denaturing the protein.

-

-

Incubation:

-

Incubate for 30 to 60 minutes at Room Temperature or 2 hours at 4°C.

-

TFP Specific: Because TFP is more stable, you can extend incubation up to 2 hours if working with very dilute proteins, unlike NHS which hydrolyzes within 20 mins.

-

-

Quenching:

-

Add 1 M Tris (pH 8.0) to a final concentration of 50 mM.

-

Incubate for 15 minutes. This reacts with any remaining TFP esters, preventing them from reacting later or crosslinking the purification column.

-

-

Purification:

-

Remove the hydrolyzed linker and quench byproducts using a Desalting Column (MWCO must be appropriate for your protein, usually 7K or 40K Zeba spin columns).

-

Why? Free linker can interfere with downstream assays or cause aggregation over time.

-

Troubleshooting & QC

| Issue | Probable Cause | Solution |

| Precipitation | Excess linker too high. | Reduce Excess Factor ( |

| Low Conjugation | Hydrolysis or Buffer Interference. | Check buffer for amines (Tris/Azide). Ensure pH > 7.2. |

| "Smear" on Gel | Over-crosslinking. | Reduce protein concentration or reduce Excess Factor.[8] |

Validation Method: Run an SDS-PAGE gel under non-reducing conditions.

-

Success: You should see a shift in molecular weight (dimers/multimers) compared to the control.

-

Over-reaction: A high MW smear at the top of the gel indicates the "spaghetti effect" (too much crosslinker).

References

-

National Institutes of Health (PMC). Comparison of TFP and NHS Ester Hydrolysis Rates. (Referencing general TFP stability data). Retrieved from [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. Bis-PEG-acid | BroadPharm [broadpharm.com]

- 4. Bis-PEG-TFP ester, MW 5,000 | BroadPharm [broadpharm.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. medkoo.com [medkoo.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

quenching TFP ester reactions with Tris or glycine

Application Note: Precision Quenching of TFP Ester Bioconjugation

Executive Summary

Tetrafluorophenyl (TFP) esters represent a significant advancement over traditional N-hydroxysuccinimide (NHS) esters, offering superior hydrolytic stability and higher reactivity toward primary amines at slightly alkaline pH.[1][2] However, this enhanced stability presents a unique challenge: unreacted TFP esters persist longer in solution, necessitating a robust and deliberate quenching step to prevent non-specific binding or crosslinking during downstream purification. This guide details the mechanistic differences between using Tris and Glycine as quenching agents, providing a rationale for selection based on the physicochemical impact of the "quench cap" on the final conjugate.

Scientific Foundation: The TFP Advantage & Challenge

TFP vs. NHS Chemistry

TFP esters react with primary amines (lysine

-

Stability: TFP esters are significantly more resistant to spontaneous hydrolysis in aqueous buffers compared to NHS esters.[4] While NHS esters may have a half-life of minutes to hours at pH 7.5, TFP esters can remain active for significantly longer periods.

-

Reactivity: The TFP leaving group is less electron-withdrawing than NHS but sterically distinct, often resulting in higher conjugation efficiency, particularly for sterically hindered amines.

The Consequence: Because TFP esters do not "self-quench" via hydrolysis as rapidly as NHS esters, relying on time alone to stop the reaction is risky. Active esters can react with amine-containing purification resins (e.g., certain size-exclusion matrices) or cause aggregation.

The Quenching Mechanism

Quenching involves adding a vast molar excess of a small molecule containing a primary amine. This "scavenger" amine rapidly attacks the remaining TFP esters, converting them into inert byproducts that are easily removed during purification (e.g., dialysis or desalting).

Strategic Selection: Tris vs. Glycine

The choice between Tris and Glycine is not arbitrary; it dictates the chemical nature of the "cap" placed on unreacted linkers.

Option A: Tris (Tris(hydroxymethyl)aminomethane)[5]

-

The "Neutral Cap": Reacting a TFP ester with Tris results in a conjugate terminated by a Tris moiety.

-

Charge Impact: Tris is generally neutral at physiological pH when attached as an amide. It adds a hydrophilic, non-charged headgroup.

-

Best For: Antibodies, enzymes, or proteins where maintaining the native Isoelectric Point (pI) is critical. It prevents shifting the protein's charge profile, which is vital if downstream purification involves Ion Exchange Chromatography (IEX).

Option B: Glycine[6][7][8][9][10][11]

-

The "Acidic Cap": Reacting a TFP ester with Glycine results in a conjugate terminated by a carboxylic acid (via the glycine carboxyl group).

-

Charge Impact: At pH > 4, the free carboxyl group is deprotonated (negative charge).

-

Best For: Hydrophobic conjugates where added negative charge might improve solubility. However, this will alter the protein's pI (making it more acidic), which can shift elution times in IEX or affect electrophoretic mobility.

Table 1: Comparative Analysis of Quenching Agents

| Feature | Tris Quenching | Glycine Quenching |

| Reactive Group | Primary Amine (-NH₂) | Primary Amine (-NH₂) |

| Resulting Adduct | Tris-amide (Neutral/Hydrophilic) | Glycine-amide (Negatively Charged) |

| Impact on pI | Minimal / None | Lowers pI (adds negative charge) |

| Solubility Impact | Increases hydrophilicity | Increases solubility (via charge) |

| Downstream Risk | Minimal interference | Can alter IEX binding; alters MS spectra |

| Recommended Conc. | 50–100 mM | 50–150 mM |

Visualizing the Mechanism

The following diagram illustrates the competitive reaction pathways: the desired conjugation to the protein versus the quenching pathway.

Figure 1: Mechanistic pathway of TFP ester conjugation and quenching. The quenching step effectively outcompetes hydrolysis and caps excess reagent.

Detailed Protocol

Materials Required

-

Reaction Buffer: PBS (pH 7.4) or Borate Buffer (pH 8.5). Note: Must be amine-free.

-

TFP Ester Reagent: Dissolved in anhydrous DMSO or DMF immediately before use.[5]

-

Quenching Buffer B (Glycine): 1.0 M Glycine, pH 8.0.

-

Desalting Column: (e.g., Sephadex G-25, PD-10) or Dialysis Cassette.

Step-by-Step Methodology

1. Conjugation Reaction

-

Dissolve the target protein in Reaction Buffer to a concentration of 1–10 mg/mL.

-

Add the TFP ester (in DMSO/DMF) to the protein solution.

-

Ratio: Typically 5–20 molar excess of TFP ester over protein.

-

Solvent: Keep organic solvent concentration < 10% (v/v) to prevent protein precipitation.

-

-

Incubate at Room Temperature (20–25°C) for 30–60 minutes or at 4°C for 2–4 hours.

2. Quenching (The Critical Step)

-

Selection: Choose Tris (for neutral cap) or Glycine (for charged cap).

-

Addition: Add the Quenching Buffer stock (1.0 M) to the reaction mixture to achieve a final concentration of 50–100 mM .

-

Calculation: For 1 mL reaction, add ~50–100 µL of 1.0 M stock.

-

-

Incubation: Incubate at Room Temperature for 15 minutes .

-

Why? This ensures complete consumption of the highly stable TFP ester.

-

3. Purification

-

Immediately process the quenched reaction via desalting column or dialysis to remove the inert quenched byproduct (Tris-Label or Glycine-Label) and free TFP leaving groups.

-

Note: The quenched byproduct is small (< 1-2 kDa usually) and will be retained in the porous resin while the protein conjugate elutes in the void volume.

Workflow Diagram

Figure 2: Operational workflow for TFP ester conjugation, highlighting the decision point for quencher selection.

Troubleshooting & Optimization

-

Low Conjugation Efficiency:

-

Precipitation upon Quenching:

-

If using Glycine, the sudden introduction of charge might affect marginally soluble proteins. Switch to Tris.

-

-

Incomplete Quenching:

References

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. precisepeg.com [precisepeg.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. nanocomposix.com [nanocomposix.com]

- 9. researchgate.net [researchgate.net]

Application Note: One-Step Protein Crosslinking with Homobifunctional PEGs

Technical Guide & Protocols for Bioconjugation and Structural Analysis

Executive Summary

This guide details the methodology for one-step protein crosslinking using homobifunctional Polyethylene Glycol (PEG) reagents.[1] Unlike heterobifunctional crosslinkers that require multi-step activation and purification, homobifunctional PEGs (e.g., PEG-di-NHS, PEG-di-Maleimide) allow for simultaneous reaction with identical functional groups on target proteins.[1]

Key Applications:

-

Structural Stabilization: Locking protein conformations (Intra-molecular).[1]

-

Dimerization/Multimerization: Creating defined protein oligomers (Inter-molecular).[1]

-

Hydrogel Formation: Creating protein networks for drug delivery.[1]

The "One-Step" Challenge: The simplicity of "mix-and-react" comes with a thermodynamic risk: uncontrolled polymerization (aggregation).[1] This guide focuses on the precise manipulation of stoichiometry and protein concentration to control the reaction outcome.

Chemical Logic & Mechanism[2]

The Reagents

Homobifunctional PEGs possess identical reactive groups at both ends of a PEG spacer (

| Chemistry | Reactive Group | Target Residue | pH Optima | Mechanism |

| Amine-Reactive | NHS Ester (N-hydroxysuccinimide) | Primary Amines (Lysine, N-term) | 7.0 – 8.0 | Nucleophilic attack forming stable amide bond.[1] |

| Thiol-Reactive | Maleimide | Sulfhydryls (Cysteine) | 6.5 – 7.5 | Michael addition forming stable thioether bond.[1][2][3] |

The Kinetic Competition

Success depends on managing the competition between the desired crosslinking reaction and the inevitable hydrolysis of the reactive group.

Figure 1: Kinetic Competition in One-Step Crosslinking. The reagent must react with the protein (k1) and then find a second site (k2) before water hydrolyzes the remaining active group.

Critical Parameters: The "Art" of Optimization

In a one-step homobifunctional reaction, the outcome (monomer stabilization vs. polymerization) is dictated by the Crosslinker-to-Protein Ratio and Protein Concentration .[1]

| Parameter | High Concentration (>5 mg/mL) | Low Concentration (<1 mg/mL) |

| High Molar Excess (20-50x) | High Risk: Massive Aggregation/Precipitation.[1] | Outcome: Saturation of surface amines (Dead-end modification).[1] No crosslinking. |

| Low Molar Excess (1-5x) | Outcome: Controlled Inter-molecular conjugation (Dimers/Trimers).[1] | Outcome: Intra-molecular crosslinking (Stabilization).[1] |

Expert Insight:

"Dilution favors intra-molecular crosslinking (loops).[1] Concentration favors inter-molecular crosslinking (bridges)."

Protocol A: Amine-to-Amine Crosslinking (NHS-PEG-NHS)

Best for: Structural stabilization, mapping protein interactions, or creating non-specific multimers.[1]

Materials

-

Protein: Purified, in amine-free buffer (PBS, HEPES, MOPS). NO TRIS or GLYCINE. [1]

-

Crosslinker: Bis(NHS)PEGn (e.g., BS(PEG)5, BS(PEG)9).

-

Solvent: Anhydrous DMSO or DMF.[1]

-

Stop Solution: 1M Tris-HCl (pH 8.0) or 1M Glycine.[1]

Step-by-Step Methodology

-

Preparation of Protein:

-

Reagent Solubilization (Critical):

-

Reaction Setup (Titration):

-

Set up 3 reaction tubes to optimize stoichiometry:

-

Tube 1: 10x Molar Excess

-

Tube 2: 20x Molar Excess

-

Tube 3: 50x Molar Excess

-

-

Calculation:

-

-

Incubation:

-

Quenching:

-

Add Stop Solution (Tris or Glycine) to a final concentration of 20–50 mM.[1]

-

Incubate for 15 minutes at RT.

-

-

Purification (Optional but Recommended):

-

Remove excess reagent/byproducts via Dialysis or Desalting Column (Zeba Spin, PD-10) into storage buffer.[1]

-

Protocol B: Thiol-to-Thiol Crosslinking (Mal-PEG-Mal)

Best for: Site-specific dimerization of cysteine-rich proteins or reduced antibodies (hinge region).[1]

Materials

-

Protein: Cysteine-containing, reduced (TCEP or DTT treated, then desalted).

-

Crosslinker: Bis-Maleimide-PEGn (e.g., BM(PEG)2).[1]

-

Buffer: PBS + 5-10 mM EDTA (prevents metal-catalyzed oxidation of thiols).[1] pH 6.5 – 7.5.[1][2][5]

Step-by-Step Methodology

-

Reduction (If necessary):

-

Reaction Setup:

-

Incubation:

-

Quenching:

-

Add 2-Mercaptoethanol or Cysteine (excess) to quench unreacted maleimides.[1]

-

Analysis & Quality Control

How do you know it worked?

| Method | Observation | Interpretation |

| SDS-PAGE (Non-reducing) | Bands at 2x, 3x Molecular Weight (MW).[1] | Successful multimerization. |

| SDS-PAGE (Reducing) | Bands remain at 2x, 3x MW. | Confirmation: Covalent crosslinks survive reduction (unlike disulfide bonds).[1] |

| SEC-HPLC | Shift to earlier elution time (higher MW). | Quantifies the % of monomer vs. dimer vs. aggregate. |

| MALDI-TOF MS | Mass shift corresponding to Protein + Crosslinker.[1] | Precise determination of crosslinking degree.[1][7] |

Troubleshooting Logic (Self-Validating System)

Use this logic flow to diagnose failures.

Figure 2: Troubleshooting Decision Tree. Systematic diagnosis of crosslinking failures based on SDS-PAGE patterns.

References

-

Hermanson, G. T. (2013).[1][8] Bioconjugate Techniques (3rd ed.).[1][9] Academic Press.[1][9]

- The authoritative text on crosslinking chemistries and protocols.

-

Thermo Fisher Scientific. (n.d.).[1] Crosslinking Technical Handbook.

- Comprehensive guide on reagent selection and spacer arm lengths.

-

Mattson, G., et al. (1993).[1] "A practical approach to crosslinking."[1] Molecular Biology Reports, 17, 167–183.

- Foundational paper on optimizing stoichiometry and pH.

-

Sinz, A. (2006).[1] "Chemical cross-linking and mass spectrometry to map three-dimensional protein structures."[1][7] Mass Spectrometry Reviews, 25(4), 663-682.[1]

- Details the use of homobifunctional crosslinkers for structural analysis.

Sources

- 1. interchim.fr [interchim.fr]

- 2. Maleimide-PEG4-NHS [nanocs.net]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Réticulation des protéines | Thermo Fisher Scientific - FR [thermofisher.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Greg T Hermanson - Google Scholar [scholar.google.com]

- 9. Bioconjugate Techniques - Greg T. Hermanson - كتب Google [books.google.com.bh]

Troubleshooting & Optimization

Technical Support Center: TFP Ester Stability & Storage